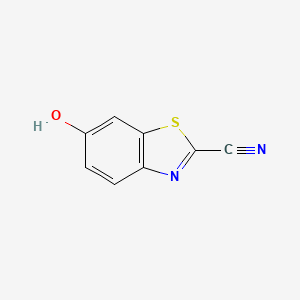

2-Cyano-6-hydroxybenzothiazole

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAVNBZDECKYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432318 | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-69-5 | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Cyano-6-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-6-hydroxybenzothiazole, a pivotal heterocyclic compound, serves as a critical intermediate in the biosynthesis and chemical synthesis of D-luciferin, the substrate for firefly luciferase. Its unique chemical structure, featuring a fused benzothiazole (B30560) ring system with cyano and hydroxyl functionalities, imparts distinct physicochemical and spectroscopic properties. This document provides a comprehensive overview of these properties, detailed experimental protocols for its synthesis, and its role in biochemical pathways, tailored for professionals in chemical and pharmaceutical research.

Core Chemical Properties

This compound is typically a light yellow to off-white crystalline solid.[1] Its core structure consists of a benzene (B151609) ring fused to a thiazole (B1198619) ring, substituted with a cyano group at the 2-position and a hydroxyl group at the 6-position.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄N₂OS | [2] |

| Molecular Weight | 176.20 g/mol | [2] |

| CAS Number | 939-69-5 | [2] |

| Melting Point | 211-213 °C | |

| Boiling Point | 374.7 ± 34.0 °C (Predicted) | [1] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [1] |

| pKa | 7.52 ± 0.40 (Predicted) | [1] |

| Appearance | Light yellow crystalline solid | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol | [1] |

| XLogP3 | 2.3 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy Type | Data | Reference(s) |

| ¹H NMR (DMSO-d₆) | A spectrum has been reported, characterization confirmed. | [3] |

| ¹³C NMR | Characterization confirmed through various studies. | [4] |

| FT-IR | Conforms to structure. | [5][6] |

| Mass Spectrometry | Exact Mass: 176.00443393 Da | [2] |

| UV-Vis (Ethanol) | λmax at 312 nm (π → π) and 227 nm (n → π) | [3] |

Experimental Protocols

The synthesis of this compound is a key process for obtaining D-luciferin. Several synthetic routes have been developed. Below are detailed protocols for two common methods.

Synthesis via Sandmeyer-Type Cyanation

This method provides a cost-effective and efficient route starting from the readily available 2-amino-6-hydroxybenzothiazole (B1265925).[3]

Step 1: Synthesis of 2-Amino-6-hydroxybenzothiazole

-

Synthesize the starting material, 2-amino-6-hydroxybenzothiazole, from 1,4-benzoquinone (B44022) and thiourea.[3]

-

The reaction proceeds through a hydrochloride intermediate, which is subsequently cyclized.[3]

-

Neutralize the intermediate with sodium acetate (B1210297) to obtain 2-amino-6-hydroxybenzothiazole as a free base.[3]

Step 2: Diazotization

-

Convert the synthesized 2-amino-6-hydroxybenzothiazole into its corresponding diazonium tetrafluoroborate (B81430) salt.[3]

-

This reaction is typically carried out in the presence of a suitable diazotizing agent (e.g., sodium nitrite (B80452) in a strong acid) followed by the addition of tetrafluoroboric acid.

-

The diazonium salt is relatively stable and can be isolated as a solid.[3]

Step 3: Catalytic Cyanation

-

Employ the diazonium tetrafluoroborate salt as the substrate for the cyanation reaction.[3]

-

The reaction proceeds under mild conditions using a copper(I)/copper(II) catalyst system with N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand.[3]

-

The product, this compound, is then isolated and purified, typically through recrystallization.

Synthesis from 1,4-Benzoquinone

This alternative synthesis route builds the benzothiazole ring system from acyclic precursors.[7]

Step 1: Reaction of 1,4-Benzoquinone and L-Cysteine Ethyl Ester

-

React 1,4-benzoquinone with L-cysteine ethyl ester. This forms the intermediate ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride.[7]

Step 2: Oxidation and Cyclization

-

Subject the intermediate from Step 1 to an oxidation-cyclization reaction to form 2-carbethoxy-6-hydroxybenzothiazole.[7]

Step 3: Protection and Nitrile Conversion

-

Protect the hydroxyl group of 2-carbethoxy-6-hydroxybenzothiazole with a suitable protecting group.[7]

-

Convert the carbethoxy group to the corresponding nitrile (cyano group). This can be achieved through various standard organic transformations, such as conversion to a primary amide followed by dehydration.[7]

Step 4: Deprotection

-

Remove the protecting group from the hydroxyl function to yield the final product, this compound.[7]

-

The overall yield from 1,4-benzoquinone is reported to be around 32%.[7]

Role in Biochemical Pathways & Synthetic Workflows

This compound is not known to be part of a major signaling pathway but is a crucial component of the firefly luciferin (B1168401) regeneration cycle.

Firefly Luciferin Regeneration Pathway

In fireflies, after the light-emitting oxidation of D-luciferin to oxyluciferin, a Luciferin-Regenerating Enzyme (LRE) catalyzes the conversion of oxyluciferin back into a usable precursor. This process is essential for the continuous flashing patterns observed in fireflies.[8]

Caption: The Firefly Luciferin Regeneration Cycle.

The pathway involves the Luciferin-Regenerating Enzyme (LRE) converting the spent oxyluciferin into this compound and thioglycolic acid.[8] This intermediate then undergoes a non-enzymatic condensation reaction with D-cysteine to regenerate D-luciferin, completing the cycle.[8][9]

General Synthetic Workflow

The chemical synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The following diagram illustrates a generalized workflow based on the Sandmeyer-type cyanation route.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood.

-

Hazard Codes: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P264, P270, P280, P301+P312, P305+P351+P338.

Conclusion

This compound is a compound of significant interest due to its indispensable role in the synthesis of D-luciferin, a cornerstone of bioluminescence-based assays. A thorough understanding of its chemical properties, synthetic routes, and biochemical context is essential for researchers in drug discovery, bioanalytical chemistry, and materials science. The data and protocols presented in this guide offer a foundational resource for the synthesis, characterization, and application of this versatile benzothiazole derivative.

References

- 1. Luciferin-Regenerating Enzyme Mediates Firefly Luciferase Activation Through Direct Effects of D-Cysteine on Luciferase Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Team:Cambridge/Bioluminescence/Luciferin Regeneration - 2010.igem.org [2010.igem.org]

A Technical Guide to the Synthesis of 2-Cyano-6-hydroxybenzothiazole from 2-amino-6-hydroxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Cyano-6-hydroxybenzothiazole, a crucial intermediate in the production of D-luciferin, the substrate for firefly luciferase. The primary method described is a cost-effective and efficient Sandmeyer-type cyanation reaction, which proceeds via a diazonium salt intermediate. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the reaction pathway to support research and development in bioluminescence imaging and other related fields.

Overview of the Synthetic Pathway

The conversion of 2-amino-6-hydroxybenzothiazole (B1265925) to this compound is most effectively achieved through a Sandmeyer-type reaction. This classic organic reaction introduces a cyano group onto an aromatic ring via a diazonium salt intermediate.[1] A notable challenge in the standard Sandmeyer reaction is the instability of the diazonium salt.[2] To address this, a more stable diazonium tetrafluoroborate (B81430) salt of 2-amino-6-hydroxybenzothiazole is utilized as the cyanation substrate.[2] This approach allows the reaction to proceed efficiently under mild conditions, making it suitable for larger-scale synthesis.[2] The overall process involves two key steps: the diazotization of the starting material to form the stable diazonium salt, followed by the copper-catalyzed cyanation.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound.[2]

Synthesis of 2-amino-6-hydroxybenzothiazole diazonium tetrafluoroborate

This initial step involves the conversion of the amino group on the benzothiazole (B30560) ring into a more reactive diazonium tetrafluoroborate salt.

Methodology:

-

Dissolution: Dissolve 2-amino-6-hydroxybenzothiazole in a solution of tetrafluoroboric acid (HBF₄) in water at a low temperature (typically 0-5 °C) with constant stirring.

-

Diazotization: Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) to the reaction mixture. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt being formed.

-

Precipitation and Isolation: Continue stirring the mixture for a specified period (e.g., 1 hour) after the addition of sodium nitrite is complete.[2] The diazonium tetrafluoroborate salt will precipitate out of the solution.

-

Washing and Drying: Collect the precipitate by filtration, wash it with cold diethyl ether, and then dry it under vacuum to obtain the purified diazonium salt.

Sandmeyer-type Cyanation

The isolated diazonium salt is then subjected to a copper-catalyzed cyanation reaction to yield the final product.

Methodology:

-

Catalyst Preparation: Prepare a solution containing a copper(I) salt (e.g., CuBr or CuCN) and a copper(II) salt (e.g., Cu(NO₃)₂) in an appropriate solvent. Add N,N,N',N'-tetramethylethylenediamine (TMEDA) to this solution to form the active catalyst complex.[2]

-

Cyanation Reaction: Add a solution of potassium cyanide (KCN) to the catalyst mixture. Subsequently, add the previously synthesized 2-amino-6-hydroxybenzothiazole diazonium tetrafluoroborate to the reaction mixture in a portion-wise manner under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring and Work-up: Monitor the reaction progress using a suitable analytical technique such as thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction mixture by adding it to a solution of ferric chloride to decompose any unreacted cyanide.

-

Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis.

| Parameter | Value | Reference |

| Diazonium Salt Synthesis | ||

| Yield | 65% | [2] |

| Sandmeyer-type Cyanation | ||

| Catalyst System | Cu(I)/Cu(II)/TMEDA | [2] |

| Overall Synthesis | ||

| Starting Material | 2-amino-6-hydroxybenzothiazole | |

| Final Product | This compound |

Visualizing the Synthesis and Application

The following diagrams illustrate the chemical synthesis workflow and the role of the final product in the broader context of bioluminescence.

Caption: Synthetic workflow for this compound.

Caption: Role in D-Luciferin synthesis and its application.

References

A Technical Guide to the Research Applications of 2-Cyano-6-hydroxybenzothiazole

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Cyano-6-hydroxybenzothiazole (CHBT), a heterocyclic aromatic organic compound, serves as a pivotal molecule in modern biological and chemical research. While its primary and most established application is its role as the immediate and key precursor in the synthesis of D-luciferin, the substrate for firefly luciferase, its utility is expanding. Researchers are actively exploring its intrinsic photophysical properties for use as a fluorescent probe and leveraging its scaffold for the development of novel therapeutics, particularly in oncology. This document provides a comprehensive overview of the core applications of CHBT, detailing its synthesis, reaction mechanisms, and emerging roles in various research domains.

Core Application: The Gateway to Bioluminescence

The most significant application of this compound in research is its function as the penultimate intermediate in the synthesis of D-luciferin.[1] D-luciferin is the substrate for luciferase enzymes, which catalyze a bioluminescent reaction that has become an indispensable tool for in vitro and in vivo imaging.[2]

Synthesis of D-Luciferin

The final step in the most common chemical synthesis of D-luciferin involves the condensation reaction between this compound and the amino acid D-cysteine.[3] This reaction proceeds readily under neutral aqueous conditions at room temperature and is highly efficient, achieving nearly quantitative yields of 90-95%.[1] The simplicity and high yield of this reaction underscore the importance of CHBT as a stable and reliable precursor.[4]

The In Vivo Luciferin Regeneration Pathway

In the biological context of fireflies, it is theorized that CHBT plays a role in the natural regeneration of luciferin. Following the enzymatic oxidation of D-luciferin by luciferase, the product, oxyluciferin, is generated. It has been suggested that a "luciferin-regenerating enzyme" can convert oxyluciferin into this compound.[1] This CHBT can then react non-enzymatically with available cysteine in the cellular environment to reform luciferin, thus completing a biological recycling pathway.[5]

Chemical Synthesis and Properties

The availability of CHBT is crucial for its research applications. Several synthetic routes have been developed, often starting from precursors like 1,4-benzoquinone (B44022) or p-anisidine.[1][6] A common and efficient laboratory-scale method involves the demethylation of its precursor, 2-cyano-6-methoxybenzothiazole (B49272), often using pyridinium (B92312) hydrochloride at high temperatures.[4] More cost-effective and scalable methods, such as a catalytic Sandmeyer-type cyanation reaction starting from 2-amino-6-hydroxybenzothiazole, have also been reported.[2]

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 6-hydroxy-1,3-benzothiazole-2-carbonitrile | [7] |

| Molecular Formula | C₈H₄N₂OS | [7] |

| Molecular Weight | 176.20 g/mol | [7] |

| CAS Number | 939-69-5 | [7] |

| Appearance | White to yellow powder | [8] |

Emerging Research Applications

Beyond its foundational role in bioluminescence, the unique chemical structure of CHBT lends itself to other advanced research applications.

Fluorescent Probes

CHBT is an intrinsically fluorescent molecule.[5] Its photophysical properties are highly sensitive to the local environment, particularly solvent polarity and pH. Research has shown that both the hydroxyl group and the thiazole (B1198619) nitrogen exhibit significant changes in acidity and basicity upon electronic excitation. This triggers deprotonation and protonation events that modulate the molecule's fluorescence.[5] This behavior makes CHBT a promising candidate for development as a novel fluorescent probe to sense changes in cellular microenvironments.

Anticancer Drug Development

The benzothiazole (B30560) scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting potent antiproliferative activity.[9][10] While CHBT itself is primarily studied as a precursor, research into its encapsulation and derivatization is emerging. One study demonstrated that a complex of CHBT with p-sulfonatocalix[3]arene is more effective at killing cancerous cells than CHBT alone, suggesting that calixarenes may serve as effective drug carriers for CHBT-like molecules.[11] Furthermore, related compounds such as 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole have demonstrated significant antiproliferative activity against human colon (HCT-15) and breast (MCF-7) cancer cell lines.[12]

Quantitative Data Summary

Table 1: Synthesis and Reaction Yields

| Reaction | Starting Material(s) | Product | Yield (%) | Reference |

| D-Luciferin Synthesis | This compound, D-Cysteine | D-Luciferin | 90-95% | [1] |

| CHBT Synthesis | 1,4-Benzoquinone, L-Cysteine Ethyl Ester | This compound | 32% | [1] |

| CHBT Synthesis | 2-Cyano-6-methoxybenzothiazole | This compound | 62% | [6] |

Table 2: Antiproliferative Activity of a Related Benzothiazole Derivative

Note: The following data is for 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole (DHB), a derivative of the CHBT scaffold, illustrating the potential of this chemical class.

| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference |

| DHB | HCT-15 (Human Colon Cancer) | Sulforhodamine B | 23 | [12] |

| DHB | MCF-7 (Human Breast Cancer) | Sulforhodamine B | 41 | [12] |

Experimental Protocols

Protocol: Synthesis of D-Luciferin from this compound

This protocol is adapted from established chemical synthesis literature.[6]

-

Preparation of D-Cysteine: In a flask equipped with a stirrer, dissolve D-cystine in liquid ammonia. Add metallic sodium in small portions until a persistent blue color is achieved, indicating the complete reduction of the disulfide bond to form D-cysteine. Evaporate the ammonia.

-

Reaction Mixture: Dissolve the freshly prepared D-cysteine and this compound (1 molar equivalent) in a mixture of methanol (B129727) and water.

-

Condensation: Stir the solution at room temperature for 30 minutes to 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, acidify the reaction mixture with HCl. The D-luciferin product will precipitate.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield D-luciferin.

Protocol: Synthesis of this compound via Demethylation

This protocol is adapted from established chemical synthesis literature.[4]

-

Setup: In a rigorously dried, sealed tube under an inert nitrogen atmosphere, combine 2-cyano-6-methoxybenzothiazole (1 eq) and pyridine (B92270) hydrochloride (10 eq).

-

Reaction: Heat the reaction mixture with stirring at 180°C for 1 hour. The mixture will turn into a red-brown residue.

-

Workup: Cool the residue to room temperature. Dissolve the residue in ethyl acetate (B1210297) (EtOAc).

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, 1 M HCl, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo.

-

Purification: Purify the crude product using column chromatography (e.g., eluting with a 3:7 EtOAc:Hexane mixture) to yield pure this compound as a pale yellow solid.

Conclusion

This compound is a molecule of significant and expanding utility in scientific research. Its established, high-yield role as the direct precursor to D-luciferin cements its importance in the field of bioluminescence imaging. Concurrently, emerging investigations into its inherent fluorescence and its use as a scaffold for anticancer agents highlight its potential in the development of novel molecular probes and therapeutics. For researchers in chemistry, biology, and drug development, a thorough understanding of the properties and reactivity of CHBT is essential for leveraging its full potential.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Biosensing firefly luciferin synthesis in bacteria reveals a cysteine-dependent quinone detoxification route in Coleoptera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. This compound | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Novel cyano- and amidinobenzothiazole derivatives: synthesis, antitumor evaluation, and X-ray and quantitative structure-activity relationship (QSAR) analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[6]arene and its biological applications - Analyst (RSC Publishing) [pubs.rsc.org]

- 12. Antiproliferative activity and cell cycle analysis of 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole on MCF-7 breast and HCT-15 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2-Cyano-6-hydroxybenzothiazole as a D-luciferin Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioluminescence imaging (BLI) has become an indispensable tool in preclinical research, enabling the non-invasive visualization of biological processes in living organisms.[1] At the heart of many of these applications lies the firefly luciferase-luciferin system. D-luciferin, the substrate for firefly luciferase, undergoes an ATP-dependent oxidation to produce light, a process that can be harnessed to report on gene expression, track cell proliferation, and monitor disease progression.[2][3] A key player in the synthesis and application of D-luciferin and its analogs is 2-Cyano-6-hydroxybenzothiazole (CHBT). This technical guide provides a comprehensive overview of the role of CHBT as a D-luciferin precursor, detailing its synthesis, its conversion to D-luciferin, and its application in advanced bioluminescent imaging strategies.

Chemical Properties and Synthesis of this compound (CHBT)

This compound (C₈H₄N₂OS, CAS 939-69-5) is a crucial intermediate in the chemical synthesis of D-luciferin.[4][5] Its structure consists of a benzothiazole (B30560) core with a cyano group at the 2-position and a hydroxyl group at the 6-position.

Synthesis of this compound

Several synthetic routes to CHBT have been developed, with varying yields and complexities. Two common methods involve starting from 1,4-benzoquinone (B44022) or utilizing a Sandmeyer-type cyanation reaction.

Table 1: Comparison of Synthetic Routes to this compound (CHBT)

| Starting Material(s) | Key Reactions | Overall Yield | Reference |

| 1,4-Benzoquinone and L-cysteine ethyl ester | Reaction, oxidation-cyclization, protection, conversion to nitrile, deprotection | 32% | [4][6] |

| 2-Amino-6-hydroxybenzothiazole (B1265925) | Diazotization, Sandmeyer-type cyanation | Up to 90% | [7] |

| p-Anisidine | Multi-step synthesis to 2-cyano-6-methoxybenzothiazole, then demethylation | Not specified in detail | [7] |

Conversion of CHBT to D-luciferin

The reaction of this compound with D-cysteine is the final and a highly efficient step in the synthesis of D-luciferin.[4] This condensation reaction proceeds with a nearly quantitative yield.[4]

Figure 1: Condensation of CHBT and D-cysteine to form D-luciferin.

Table 2: Yields for the Conversion of CHBT to D-luciferin

| Reactants | Solvent/Conditions | Yield | Reference |

| This compound, D-cysteine hydrochloride monohydrate | Water/Methanol, pH 8, ambient temperature | 89.3% | |

| This compound, D-cysteine | Room temperature | 90-95% | [4] |

| One-pot synthesis from p-benzoquinone via CHBT | Aqueous methanol | 46% (overall) |

The Putative Role of CHBT in in vivo Luciferin (B1168401) Regeneration

In fireflies, it has been proposed that a Luciferin Regenerating Enzyme (LRE) recycles the product of the bioluminescence reaction, oxyluciferin, back into luciferin.[6][8] This proposed pathway involves the conversion of oxyluciferin to CHBT, which then reacts with cysteine to reform luciferin.[6][8] While this hypothesis is supported by some experimental evidence, the definitive in vivo mechanism remains an active area of research.[9][10][11]

Figure 2: Proposed pathway for in vivo luciferin regeneration via CHBT.

CHBT as a Precursor in "Caged" Bioluminescence Imaging

A powerful application of CHBT in modern drug development and research is its use in "caged" luciferin systems.[12] In this strategy, CHBT or a derivative is chemically modified with a "caging" group that is sensitive to a specific biological analyte or enzyme activity.[12] Upon encountering the target, the caging group is cleaved, releasing CHBT, which can then react with endogenous or co-administered D-cysteine to produce D-luciferin and generate a bioluminescent signal.[2][13] This "AND-gate" logic, where light is produced only in the presence of both the uncaging trigger and D-cysteine, allows for highly specific imaging of biological processes.[2][13]

Dual-Analyte Detection Using Caged CHBT and Caged D-Cysteine

A sophisticated application of this principle is the simultaneous detection of two different biological analytes by using caged precursors for both CHBT and D-cysteine.[2][13] For example, a hydrogen peroxide (H₂O₂)-responsive probe can release CHBT, while a caspase-8-responsive probe releases D-cysteine. Bioluminescence is generated only when both H₂O₂ and active caspase-8 are present.[2][13]

Figure 3: Workflow for dual-analyte detection using caged CHBT and D-cysteine.

Table 3: Kinetic Parameters of Firefly Luciferase with D-luciferin and Analogs

| Substrate | Luciferase Variant | KM (µM) | Vmax (relative units) | Reference |

| D-luciferin | Wild-type | 14.7 - 15.7 | - | [14][15] |

| D-luciferin | P. hirtus (wild-type) | 7 | - | [16] |

| 6′-(1-pyrrolidinyl) luciferin (N5) | P. hirtus (wild-type) | 0.5 | - | [16] |

| D-luciferin | RE-R215K mutant | 40 | - | [16] |

| 6′-(1-pyrrolidinyl) luciferin (N5) | RE-R215K mutant | 1 | - | [16] |

| D-luciferin | YY5 mutant | 4.2 | Higher than wild-type | [17] |

| AkaLumine-HCl | Firefly Luciferase | - | - | [18] |

| CycLuc1 | Firefly Luciferase | - | - | [19] |

Table 4: Bioluminescence Emission Maxima of D-luciferin and Analogs

| Substrate | Luciferase | Emission Maximum (λmax) | Reference |

| D-luciferin | Firefly Luciferase | 562 nm | [18] |

| CycLuc1 | Firefly Luciferase | 604 nm | [9] |

| AkaLumine-HCl | Firefly Luciferase | 677 nm | [18] |

| infra-luciferin | Firefly Luciferase | >700 nm | [20] |

| 6′-(1-pyrrolidinyl) luciferin (N5) | P. hirtus (wild-type) | 650 nm | [16] |

Experimental Protocols

Synthesis of this compound via Sandmeyer-type Cyanation

This protocol is adapted from a cost-effective and efficient synthesis method.[7]

-

Synthesis of 2-amino-6-hydroxybenzothiazole: This starting material can be synthesized from 1,4-benzoquinone and thiourea.[7] The reaction proceeds through a hydrochloride intermediate, which is then cyclized. Neutralization with sodium acetate (B1210297) yields the free base.[7]

-

Diazotization: Convert 2-amino-6-hydroxybenzothiazole to its diazonium tetrafluoroborate (B81430) salt. This can be achieved with a 65% yield.[7]

-

Cyanation: The cyanation of the diazonium salt is performed under mild conditions using a Cu(I)/Cu(II)/N,N,N',N'-tetramethylethylenediamine catalyst.[7] The presence of a phase transfer agent like dibenzo-18-crown-6 (B77160) can increase the yield to 90%.[7]

Synthesis of D-luciferin from CHBT and D-cysteine

This protocol provides a high-yield synthesis of D-luciferin.

-

Preparation of D-cysteine solution: Dissolve D-cysteine hydrochloride monohydrate in deoxygenated water. Adjust the pH to 8 with 1N sodium hydroxide (B78521) solution under a nitrogen atmosphere.

-

Preparation of CHBT solution: Dissolve this compound in methanol.

-

Reaction: Add the CHBT solution to the D-cysteine solution under a nitrogen atmosphere. Stir the mixture for 1 hour at room temperature, protected from light.

-

Precipitation and Isolation: Acidify the solution with 2N hydrochloric acid and let it stand at 4°C for 3 hours to precipitate the D-luciferin. Filter the crystals, wash with a methanol/water mixture, and dry. This method can yield 89.3% of D-luciferin.

In Vivo Bioluminescence Imaging with a Dual-Analyte "AND-gate" System

This protocol is a conceptual workflow based on the dual-analyte detection strategy.[2][13]

-

Animal Model: Use a suitable animal model, such as a transgenic mouse ubiquitously expressing firefly luciferase.

-

Probe Administration: Co-administer the caged CHBT probe (e.g., H₂O₂-responsive) and the caged D-cysteine probe (e.g., caspase-8-responsive) to the animal, typically via intraperitoneal injection.

-

Induction of Biological Processes: Induce the biological processes of interest that will trigger the uncaging of the probes (e.g., induce inflammation to generate H₂O₂ and activate caspase-8).

-

Bioluminescence Imaging: At various time points after probe administration and induction, image the animal using a sensitive CCD camera-based in vivo imaging system.

-

Data Analysis: Quantify the bioluminescent signal from regions of interest to determine the location and extent of the simultaneous biological activities.

Conclusion

This compound is a cornerstone molecule in the field of bioluminescence, serving as a critical precursor for the synthesis of D-luciferin and its analogs. Its utility extends beyond simple synthesis, enabling the development of sophisticated "caged" probes for activity-based sensing in vivo. These advanced imaging strategies, which leverage the specific release of CHBT in response to biological triggers, offer researchers powerful tools to dissect complex biological pathways and accelerate drug development. The ongoing research into the in vivo luciferin regeneration pathway further highlights the central role of CHBT in the biochemistry of bioluminescence. As our understanding of these processes deepens and new synthetic methodologies emerge, the importance of this compound in advancing bioluminescence imaging is set to grow.

References

- 1. How to Select Firefly Luciferin Analogues for In Vivo Imaging [mdpi.com]

- 2. A Strategy for Dual-Analyte Luciferin Imaging: In Vivo Bioluminescence Detection of Hydrogen Peroxide and Caspase Activity in a Murine Model of Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. goldbio.com [goldbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Novel caged luciferin derivatives can prolong bioluminescence imaging in vitro and in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. med.emory.edu [med.emory.edu]

- 9. Comparison of Bioluminescent Substrates in Natural Infection Models of Neglected Parasitic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Luciferin-Regenerating Enzyme Mediates Firefly Luciferase Activation Through Direct Effects of D-Cysteine on Luciferase Structure and Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caged Luciferins for Bioluminescent Activity-Based Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategy for dual-analyte luciferin imaging: in vivo bioluminescence detection of hydrogen peroxide and caspase activity in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Firefly Luciferase Mutant with Enhanced Activity and Thermostability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A luciferin analogue generating near-infrared bioluminescence achieves highly sensitive deep-tissue imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A synthetic luciferin improves bioluminescence imaging in live mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Cyano-6-hydroxybenzothiazole: Physicochemical Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyano-6-hydroxybenzothiazole is a pivotal heterocyclic compound, distinguished by its critical role as a precursor in the biosynthesis of D-luciferin, the substrate for firefly luciferase. This technical guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its primary biological pathway. The quantitative data is systematically presented in tables for clarity and comparative analysis. Furthermore, key processes are visualized through diagrams generated using the DOT language to facilitate a deeper understanding of the underlying chemical and biological relationships.

Physicochemical Characteristics

This compound is a crystalline solid, typically appearing as a light yellow or off-white powder.[1] Its core structure consists of a bicyclic system with a fused benzene (B151609) and thiazole (B1198619) ring, substituted with a nitrile group at the 2-position and a hydroxyl group at the 6-position.

Tabulated Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₄N₂OS | [2][3] |

| Molecular Weight | 176.20 g/mol | [4] |

| Appearance | Crystalline solid, Light yellow to off-white powder | [1][2] |

| Melting Point | 211-213 °C | [2] |

| Boiling Point | 374.7 ± 34.0 °C (Predicted) | [2] |

| Density | 1.53 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 7.52 ± 0.40 (Predicted) | [2][5] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2][5] |

| Storage Temperature | 2-8°C | [2][3] |

Spectral Data

| Spectral Data Type | Key Features | Reference(s) |

| ¹H NMR | Spectral data has been recorded, often in conjunction with computational studies using the GIAO method. | [6] |

| FT-IR | The infrared spectrum has been characterized and conforms to the expected functional groups present in the molecule. | [7] |

| Mass Spectrometry | The exact mass is reported as 176.00443393 Da. | [3] |

| UV-Vis | In ethanol, strong absorption peak (λmax) at 312 nm (π → π) and a weaker band at 227 nm (n→ π). | [6] |

Experimental Protocols

Synthesis of this compound via Sandmeyer-type Cyanation

A cost-effective and efficient synthesis involves a catalytic Sandmeyer-type cyanation reaction.[6] The general workflow is depicted below.

Protocol:

-

Synthesis of 2-Amino-6-hydroxybenzothiazole: This starting material is synthesized from 1,4-benzoquinone and thiourea.[6] The reaction proceeds through a hydrochloride intermediate, which is subsequently cyclized. Neutralization with sodium acetate (B1210297) yields the free base.[6]

-

Diazotization: The 2-amino-6-hydroxybenzothiazole is converted to its corresponding diazonium tetrafluoroborate salt. This is typically achieved by reacting the amine with sodium nitrite (B80452) (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) at low temperatures (e.g., 0 °C).[6]

-

Sandmeyer-type Cyanation: The isolated diazonium salt is then subjected to a cyanation reaction. This step is efficiently catalyzed by a copper(I)/copper(II) system in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA).[6] The reaction proceeds under mild conditions to yield this compound.[6]

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are used to confirm the molecular structure. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to predict and help assign the chemical shifts.[6]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a suitable substrate.

-

Data Acquisition: Record the FT-IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, and the aromatic C-H and C=C stretching vibrations.

2.2.3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition: Obtain the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition.

Signaling Pathways and Biological Roles

The primary and most well-documented biological role of this compound is its function as a key intermediate in the biosynthesis of D-luciferin.[2]

D-Luciferin Biosynthesis Pathway

This compound reacts with D-cysteine in a condensation reaction to form D-luciferin.[2] This process is a crucial step in the overall biosynthesis of the substrate required for the bioluminescence reaction catalyzed by firefly luciferase.

This biosynthetic pathway is of significant interest in the fields of biochemistry and biotechnology due to the widespread use of the luciferin-luciferase system in various reporter gene assays and bio-imaging applications.

Conclusion

This compound is a molecule of considerable scientific importance, primarily due to its indispensable role in the synthesis of D-luciferin. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its synthesis and characterization, and its key biological function. The structured presentation of data and visual diagrams aims to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. orgsyn.org [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Photophysical and NMR studies of encapsulation of 2-cyano-6-hydroxy benzothiazole in p-sulfonatocalix[6]arene and its biological applications - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

2-Cyano-6-hydroxybenzothiazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Cyano-6-hydroxybenzothiazole, a key intermediate in the biosynthesis of D-luciferin. The document details its chemical properties, synthesis methodologies, and its crucial role in the firefly bioluminescence pathway.

Core Data

A summary of the essential chemical and physical properties of this compound is presented below. This data is crucial for its identification, handling, and use in experimental settings.

| Property | Value |

| CAS Number | 939-69-5[1][2] |

| Molecular Formula | C₈H₄N₂OS[1] |

| Molecular Weight | 176.20 g/mol [2] |

| IUPAC Name | 6-hydroxy-1,3-benzothiazole-2-carbonitrile[1] |

| Appearance | White to yellow powder[1] |

| Purity (Typical) | ≥96.0% (HPLC)[1] |

| UV-Vis (λmax in EtOH) | 227 nm (n→π), 312 nm (π→π)[3] |

Biological Significance: The Luciferin Regeneration Pathway

This compound is a critical molecule in the enzymatic regeneration of D-luciferin from its oxidized product, oxyluciferin. This recycling pathway is essential for the sustained light emission in fireflies. The process is initiated by the luciferin-regenerating enzyme (LRE), which converts oxyluciferin into this compound and thioglycolic acid. Subsequently, this compound undergoes a condensation reaction with D-cysteine to reform D-luciferin, which can then re-enter the bioluminescence cycle.

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for this compound are detailed below. These protocols are based on established literature and provide a foundation for laboratory synthesis.

Method 1: From 1,4-Benzoquinone (B44022) and L-Cysteine Ethyl Ester

This synthesis involves a multi-step process beginning with the reaction of 1,4-benzoquinone with L-cysteine ethyl ester, followed by oxidation, cyclization, and subsequent functional group manipulations.[4][5][6]

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

-

Dissolve L-cysteine ethyl ester hydrochloride (9.24 mmol) in methanol (B129727) (10 mL) under a nitrogen atmosphere.

-

In a separate flask, dissolve 1,4-benzoquinone (9.24 mmol) in methanol (20 mL).

-

Add the 1,4-benzoquinone solution dropwise to the L-cysteine ethyl ester hydrochloride solution with stirring at room temperature over 1.5 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Wash the crude product with ethyl acetate (B1210297), followed by diethyl ether and dichloromethane (B109758) to yield the solid ester.

Step 2: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate

-

Dissolve the product from Step 1 (5.98 mmol) in isopropanol (B130326) (45 mL).

-

Add an aqueous solution of 1 M potassium hexacyanoferrate(III) (36 mL) and 4 M sodium hydroxide (B78521) (2.5 mL).

-

Stir the mixture at room temperature and monitor by TLC.

-

Upon completion, add water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield ethyl 6-hydroxybenzothiazole-2-carboxylate.[5]

Step 3: Conversion to this compound

This intermediate can then be converted to this compound through a series of steps including protection of the hydroxyl group, conversion of the ester to a primary amide, dehydration of the amide to a nitrile, and finally deprotection of the hydroxyl group.[4]

Method 2: Sandmeyer-Type Cyanation

This approach utilizes a Sandmeyer-type reaction on 2-amino-6-hydroxybenzothiazole (B1265925).[3]

Step 1: Synthesis of 2-amino-6-hydroxybenzothiazole

-

Synthesize the starting material, 2-amino-6-hydroxybenzothiazole, from 1,4-benzoquinone and thiourea. This proceeds through a hydrochloride intermediate which is then cyclized.

-

Neutralize with sodium acetate to obtain the free base form of 2-amino-6-hydroxybenzothiazole.[3]

Step 2: Diazotization

-

Convert the 2-amino-6-hydroxybenzothiazole into its corresponding diazonium tetrafluoroborate (B81430) salt. This reaction is typically carried out at low temperatures using a suitable diazotizing agent (e.g., sodium nitrite (B80452) in the presence of a strong acid like tetrafluoroboric acid).[3]

Step 3: Cyanation

-

Perform the cyanation reaction on the diazonium salt. This is achieved under mild conditions using a copper(I)/copper(II) catalyst system with N,N,N',N'-tetramethylethylenediamine (TMEDA).[3]

-

The cyano group displaces the diazonium group, yielding this compound.

References

- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. This compound | C8H4N2OS | CID 9881912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of 2-Cyano-6-hydroxybenzothiazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-hydroxybenzothiazole is a pivotal heterocyclic compound, primarily recognized for its role as a key intermediate in the biosynthesis and chemical synthesis of D-luciferin, the substrate for firefly luciferase.[1][2] Its discovery is intrinsically linked to the study of bioluminescence. This technical guide provides a comprehensive overview of the early studies on the discovery and synthesis of this compound, detailing experimental protocols, quantitative data, and the core biochemical pathway in which it is involved.

Synthetic Pathways and Experimental Protocols

Early research and subsequent optimization have led to several reliable synthetic routes for this compound. The following sections detail the most significant and historically relevant methods.

Method 1: Sandmeyer-Type Cyanation of 2-Amino-6-hydroxybenzothiazole (B1265925)

Considered a cost-effective and efficient approach, this method avoids the costly demethylation of 2-cyano-6-methoxybenzothiazole.[3] The synthesis involves two main stages: the preparation of the precursor 2-amino-6-hydroxybenzothiazole and its subsequent conversion to the target molecule via a diazonium salt.

Stage 1: Synthesis of 2-Amino-6-hydroxybenzothiazole from 1,4-Benzoquinone (B44022) and Thiourea

This precursor is synthesized through the reaction of 1,4-benzoquinone with thiourea, proceeding through a hydrochloride intermediate which is then cyclized and neutralized.[3]

Experimental Protocol:

A detailed, step-by-step protocol for this specific transformation was not fully elaborated in the reviewed literature. However, the general procedure involves the reaction of 1,4-benzoquinone and thiourea, followed by cyclization of the intermediate and neutralization with a base like sodium acetate (B1210297) to obtain the free base, 2-amino-6-hydroxybenzothiazole.[3]

Stage 2: Diazotization and Sandmeyer-Type Cyanation

The synthesized 2-amino-6-hydroxybenzothiazole is converted to its diazonium tetrafluoroborate (B81430) salt, which is then subjected to a copper-catalyzed cyanation reaction.[3]

Experimental Protocol:

-

Diazotization: 2-amino-6-hydroxybenzothiazole is converted into its diazonium tetrafluoroborate salt. This reaction has been reported to proceed successfully within 1 hour.[3]

-

Cyanation: The diazonium salt is then cyanated using a copper(I)/copper(II) catalyst system with N,N,N',N'-tetramethylethylenediamine (TMEDA) under mild conditions.[3] The optimal reaction time for the cyanation is 1 hour.[3] The use of a phase-transfer catalyst, such as dibenzo-18-crown-6 (B77160), can significantly improve the yield.[3]

Quantitative Data:

| Step | Product | Yield | Notes |

| Diazotization | Diazonium tetrafluoroborate salt | 65% | [3] |

| Sandmeyer-Type Cyanation (with PTC) | This compound | 90% | With dibenzo-18-crown-6 as a phase-transfer catalyst (PTC).[3] |

| Sandmeyer-Type Cyanation (without PTC) | This compound | 60% | [3] |

Visualization of the Synthetic Workflow:

Method 2: Synthesis from 1,4-Benzoquinone and L-Cysteine Ethyl Ester

This multi-step synthesis provides an alternative route to this compound with a reported overall yield of 32%.[2]

Experimental Protocol:

-

Michael Addition: A solution of 1,4-benzoquinone in methanol (B129727) is added dropwise to a solution of L-cysteine ethyl ester hydrochloride in methanol at room temperature under a nitrogen atmosphere. The reaction is monitored by TLC, and upon completion, the solvent is evaporated to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride.[4]

-

Oxidative Cyclization: The intermediate from the previous step is oxidized using potassium hexacyanoferrate(III) in the presence of sodium hydroxide (B78521) and an alcohol (e.g., isopropanol) at room temperature. The resulting product, 2-carbethoxy-6-hydroxybenzothiazole, is purified by silica (B1680970) gel column chromatography.[2][4][5]

-

Protection of the Hydroxyl Group: The hydroxyl group of 2-carbethoxy-6-hydroxybenzothiazole is protected, for example, as an allyl ether.[2]

-

Conversion to Amide: The ester is then converted to the corresponding amide by reaction with ammonia.[2]

-

Dehydration to Nitrile: The amide is dehydrated to form the nitrile, 2-cyano-6-(allyloxy)benzothiazole.

-

Deprotection: The protecting group is removed to yield the final product, this compound.[2]

Quantitative Data:

| Step | Product | Yield | Notes |

| Michael Addition | Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate HCl | 95% | [4] |

| Oxidative Cyclization | 2-Carbethoxy-6-hydroxybenzothiazole | 68% | Using K₃Fe(CN)₆ and NaOH in isopropanol.[4] |

| Overall Synthesis | This compound | 32% | Overall yield from 1,4-benzoquinone.[2] |

| Reaction with D-Cysteine | D-luciferin | 90-95% | Reaction of the final product with D-cysteine.[2] |

Visualization of the Experimental Workflow:

Biological Significance: The Luciferin (B1168401) Regeneration Pathway

The primary biological relevance of this compound is its role as a direct precursor in the regeneration of luciferin in fireflies. This process is crucial for the continuous light emission observed in these organisms.

The pathway involves the enzymatic conversion of oxyluciferin, the product of the light-emitting reaction, into this compound. This reaction is catalyzed by a specific luciferin-regenerating enzyme (LRE).[6] Subsequently, this compound undergoes a non-enzymatic condensation reaction with D-cysteine to reform D-luciferin, which can then re-enter the bioluminescence cycle.[6][7]

Visualization of the Luciferin Regeneration Pathway:

Conclusion

The early studies on this compound have been instrumental in understanding the biochemistry of firefly bioluminescence. The development of efficient synthetic routes, particularly the Sandmeyer-type cyanation, has made this crucial intermediate more accessible for research and biotechnological applications. Its central role in the luciferin regeneration pathway highlights a fascinating example of natural product recycling in a biological system. For drug development professionals, while this compound itself is not a therapeutic agent, the benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, and a thorough understanding of its synthesis provides a valuable knowledge base for the development of novel benzothiazole-containing compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. arkat-usa.org [arkat-usa.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Team:Cambridge/Bioluminescence/Luciferin Regeneration - 2010.igem.org [2010.igem.org]

Spectroscopic and Physicochemical Analysis of 2-Cyano-6-hydroxybenzothiazole: A Technical Guide

Introduction

2-Cyano-6-hydroxybenzothiazole is a crucial intermediate in the synthesis of D-luciferin, the substrate for firefly luciferase, which is widely used in biotechnology for in vitro and in vivo imaging. A thorough understanding of its spectroscopic properties is essential for its synthesis, characterization, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid researchers in their work with this important compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound. [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 9.4 | Singlet | 1H | -OH |

| 6.8-7.3 | Multiplet | 3H | Ar-H |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. As of the latest literature search, experimental ¹³C NMR data for this compound has not been reported. Therefore, predicted chemical shifts are provided below based on computational methods.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 160.1 | C-OH |

| 148.2 | C-S |

| 145.8 | C=N |

| 135.0 | Ar-C |

| 125.2 | Ar-CH |

| 118.5 | Ar-C |

| 115.6 | C≡N |

| 108.4 | Ar-CH |

Prediction based on computational modeling (DFT/GIAO).

Experimental Protocol: NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) spectrometer at room temperature. For ¹H NMR, typically 16-32 scans are acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans (1024 or more) is typically required due to the low natural abundance of the ¹³C isotope, with a longer relaxation delay (2-5 seconds). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound. [1]

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3308 | O-H stretching |

| 1602 | N-H bending (from tautomer) or C=N stretching |

| 1508 | C-O-H bending |

| 1201 | C-O stretching |

| 1051 | Benzothiazole ring vibration |

| 817 | C-S stretching |

Sample prepared as a KBr pellet.

Experimental Protocol: IR Spectroscopy

A small amount of this compound (1-2 mg) is ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Table 4: UV-Vis Spectroscopic Data for this compound. [1]

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition |

|---|---|---|

| 312 | Not reported | π → π* |

| 227 | Not reported | n → π* |

Solvent: Ethanol (B145695)

Experimental Protocol: UV-Vis Spectroscopy

A stock solution of this compound is prepared by dissolving a precisely weighed sample in ethanol. A series of dilutions are prepared from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁴ M. The UV-Vis spectra of these solutions are recorded using a dual-beam UV-Vis spectrophotometer in the range of 200-400 nm, using ethanol in the reference cuvette. The wavelengths of maximum absorbance (λmax) are determined from the spectra.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

References

The Role of 2-Cyano-6-hydroxybenzothiazole in Bioluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of 2-Cyano-6-hydroxybenzothiazole (CHBT) in bioluminescence. CHBT is a pivotal intermediate in both the chemical synthesis of D-luciferin, the substrate for firefly luciferase, and the proposed biological pathway for luciferin (B1168401) regeneration. This document outlines the core chemical reactions, presents quantitative data, details experimental protocols, and provides visual diagrams of the key pathways.

Core Mechanism of Action

This compound serves as a direct precursor to D-luciferin in a highly efficient condensation reaction. This process is central to both the laboratory synthesis of luciferin and is hypothesized to be a key step in the natural recycling of luciferin within luminous organisms.

Chemical Synthesis of D-Luciferin

In chemical synthesis, CHBT is the penultimate intermediate, which reacts with D-cysteine to form D-luciferin. This reaction is known for its high yield and specificity. The synthesis of D-luciferin from CHBT and D-cysteine proceeds spontaneously in aqueous solutions at room temperature, particularly at a slightly alkaline pH of around 8.[1]

The Proposed Luciferin Regeneration Pathway

In the biological context of firefly bioluminescence, after the light-emitting reaction, the product oxyluciferin is formed. It is proposed that a Luciferin Regenerating Enzyme (LRE) converts oxyluciferin into CHBT.[2] This newly formed CHBT can then condense with a molecule of L-cysteine to form L-luciferin. Subsequently, it is thought that L-luciferin is converted to the active D-luciferin isoform by the action of luciferase and a thioesterase.[2] However, it is important to note that CHBT has not been directly isolated from firefly tissues, and this regeneration pathway remains a topic of ongoing research.[3]

Quantitative Data

The synthesis of D-luciferin from this compound is characterized by high reaction yields. The following table summarizes the reported quantitative data for this conversion.

| Reactants | Product | Reported Yield | Conditions | Reference(s) |

| This compound and D-cysteine | D-luciferin | 90-95% | Room temperature in a neutral aqueous solution. | [4] |

| This compound and D-cysteine | D-luciferin | ~Quantitative | Reaction with D-cysteine produced in situ from the reduction of D-cystine. | [5][6] |

| This compound and D-cysteine | D-luciferin | 94% | D-cysteine (generated in situ from D-cystine, liquid NH3, and Na) in H2O/MeOH at room temperature for 30 minutes. | [5] |

| p-Benzoquinone, L-cysteine methyl ester, and D-cysteine (via CHBT intermediate) | D-luciferin | 46% (overall) | One-pot synthesis where CHBT is an intermediate. | [4] |

Experimental Protocols

Synthesis of D-Luciferin from this compound and D-cysteine

This protocol describes the laboratory synthesis of D-luciferin from its key precursors.

Materials:

-

This compound (CHBT)

-

D-cysteine hydrochloride monohydrate

-

Methanol (B129727) (MeOH)

-

Deionized water

-

Sodium bicarbonate (NaHCO3) solution (e.g., 5% w/v)

-

Argon or Nitrogen gas

-

pH meter

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in a mixture of methanol and tetrahydrofuran.

-

In a separate flask, dissolve D-cysteine hydrochloride monohydrate in deionized water.

-

Under an inert atmosphere (argon or nitrogen), add the D-cysteine solution to the CHBT solution at room temperature with continuous stirring.

-

Monitor the pH of the reaction mixture. The initial pH will be acidic.

-

Slowly add a sodium bicarbonate solution dropwise over a period of approximately one hour to raise the pH to around 7.3-7.4. This neutralizes the hydrochloride salt of D-cysteine, liberating the free amino acid for reaction.

-

Continue stirring the reaction mixture at room temperature for at least one hour.

-

The product, D-luciferin, can be purified from the reaction mixture using standard techniques such as extraction and chromatography.

In Vitro Luciferin Regeneration Assay

This protocol provides a method to assess the activity of the Luciferin Regenerating Enzyme (LRE).

Materials:

-

Purified Luciferin Regenerating Enzyme (LRE)

-

Oxyluciferin (substrate for LRE)

-

D-cysteine

-

Reaction buffer (e.g., Tris-HCl, pH 7.8)

-

Firefly luciferase

-

ATP (adenosine triphosphate)

-

Magnesium ions (e.g., MgSO4)

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing oxyluciferin and D-cysteine in the reaction buffer.

-

Initiate the regeneration reaction by adding the purified LRE to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period.

-

At various time points, take aliquots of the reaction mixture.

-

To measure the amount of regenerated luciferin, add the aliquot to a solution containing firefly luciferase, ATP, and magnesium ions.

-

Immediately measure the light emission using a luminometer. The intensity of the light is proportional to the concentration of D-luciferin produced.

Bioluminescence Assay for Quantifying D-Luciferin

This protocol outlines the standard procedure for measuring the amount of D-luciferin produced from the CHBT reaction.

Materials:

-

Sample containing D-luciferin

-

Firefly luciferase

-

Luciferase assay buffer (typically containing ATP and Mg2+)

-

Luminometer

-

Opaque 96-well plates or luminometer tubes

Procedure:

-

Prepare the luciferase assay reagent by reconstituting the lyophilized luciferase in the assay buffer according to the manufacturer's instructions.

-

Allow the reagent to equilibrate to room temperature.

-

Pipette a small volume (e.g., 20 µL) of the sample containing D-luciferin into the wells of an opaque 96-well plate or into luminometer tubes.

-

Add a defined volume (e.g., 100 µL) of the luciferase assay reagent to each sample.

-

Mix gently by pipetting or brief vortexing.

-

Immediately place the plate or tube into the luminometer and measure the light output. The signal is typically integrated over a period of 1 to 10 seconds.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows involving this compound in bioluminescence.

Caption: Chemical synthesis of D-luciferin from CHBT.

References

- 1. Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of ʟ-Cysteine is a Key Step for Benzothiazole Ring Formation in Firefly Luciferin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Enzymatic promiscuity and the evolution of bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2019021202A1 - Derivatives of luciferin and methods for their synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Utilizing 2-Cyano-6-hydroxybenzothiazole in Bioluminescence Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyano-6-hydroxybenzothiazole (CHBT) is a pivotal molecule in the field of bioluminescence, primarily recognized as a key synthetic intermediate for D-luciferin, the substrate for firefly luciferase.[1][2] Its utility extends beyond synthesis, playing a crucial role in innovative bioluminescence assay strategies, particularly in the in situ generation of luciferin (B1168401) for real-time monitoring of biological processes. This document provides detailed application notes and protocols for the effective use of CHBT in various bioluminescence assays, catering to the needs of researchers in academia and industry.

The core principle behind the application of CHBT in bioluminescence assays lies in its reaction with D-cysteine to form D-luciferin.[1] This reaction can be harnessed to create "pro-luciferin" systems where the generation of a bioluminescent signal is contingent upon the presence of specific enzymes or analytes that release one of the precursors, CHBT or D-cysteine.

Principle of CHBT-based Bioluminescence Assays

The fundamental reaction involves the condensation of this compound with D-cysteine to yield D-luciferin. This newly formed D-luciferin then serves as a substrate for firefly luciferase (FLuc) or its engineered variants, such as AkaLuc, in the presence of ATP and oxygen to produce light.[3][4][5] This two-step process allows for the development of conditional bioluminescence assays.

Signaling Pathway of CHBT-based Luciferin Formation and Bioluminescence

Caption: In situ formation of D-luciferin from CHBT and D-cysteine, followed by the luciferase-catalyzed bioluminescent reaction.

Applications

The primary application of CHBT in this context is the development of "AND-gate" logic assays. In these assays, a bioluminescent signal is produced only when two distinct biological activities are present simultaneously, one releasing CHBT and the other releasing D-cysteine from their respective "caged" forms.[6] This approach is particularly powerful for studying complex biological phenomena such as inflammation and apoptosis, where multiple pathways are concurrently active.

A notable example is the dual detection of hydrogen peroxide (H₂O₂) and caspase activity. A caged CHBT probe, responsive to H₂O₂, and a caged D-cysteine probe, cleavable by a specific caspase, can be introduced into a biological system. The simultaneous presence of both H₂O₂ and the active caspase will uncage both precursors, leading to the formation of D-luciferin and subsequent light emission.[6]

Data Presentation

The following tables summarize key quantitative parameters relevant to CHBT-based bioluminescence assays. These values are compiled from various studies and should be considered as starting points for assay optimization.

| Parameter | Value | Notes |

| Molar Mass of CHBT | 176.20 g/mol | [7] |

| Purity | >95% recommended | Purity is critical to minimize background signal. |

| Solubility | Soluble in DMSO and DMF | Prepare stock solutions in an appropriate organic solvent. |

| Luciferase | Substrate(s) | Emission Max (λmax) | Key Considerations |

| Firefly Luciferase (FLuc) | D-luciferin (formed in situ) | ~560 nm | Widely available, but its yellow-green emission has limited tissue penetration.[3] |

| AkaLuc | AkaLumine (a D-luciferin analog) | ~650 nm | Red-shifted emission for improved in vivo imaging.[5][8] Can also utilize D-luciferin. |

Experimental Protocols

Protocol 1: In Vitro "AND-Gate" Assay for Dual Analyte Detection

This protocol provides a general framework for detecting two distinct analytes (e.g., an enzyme and a reactive oxygen species) using caged CHBT and caged D-cysteine probes.

Materials:

-

Caged CHBT probe (specific to Analyte 1)

-

Caged D-cysteine probe (specific to Analyte 2)

-

Recombinant firefly luciferase (or cell lysate containing luciferase)

-

ATP (adenosine 5'-triphosphate)

-

Assay buffer (e.g., PBS, pH 7.4, with Mg²⁺)

-

96-well white, opaque microplates

-

Luminometer

Procedure:

-

Prepare Reagents:

-

Dissolve caged probes in DMSO to prepare concentrated stock solutions.

-

Prepare a working solution of firefly luciferase in assay buffer.

-

Prepare a working solution of ATP in assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Sample containing Analyte 1 and/or Analyte 2.

-

Caged CHBT probe to a final concentration of 10-50 µM (optimize for your system).

-

Caged D-cysteine probe to a final concentration of 10-50 µM (optimize for your system).

-

-

Include appropriate controls:

-

No analyte (background).

-

Analyte 1 only.

-

Analyte 2 only.

-

Positive control (CHBT and D-cysteine).

-

-

-

Incubation:

-

Incubate the plate at 37°C for 30-60 minutes to allow for the enzymatic/chemical release of CHBT and D-cysteine and their subsequent reaction to form D-luciferin.

-

-

Bioluminescence Measurement:

-

Add the firefly luciferase working solution to each well.

-

Immediately add the ATP working solution to initiate the bioluminescent reaction.

-

Measure the luminescence using a luminometer.

-

Experimental Workflow for a Dual-Analyte Bioluminescence Assay

Caption: A generalized workflow for performing an in vitro dual-analyte detection assay using caged CHBT and D-cysteine probes.

Protocol 2: In Vivo Bioluminescence Imaging using CHBT-based Probes

This protocol outlines the general steps for non-invasive imaging of dual biological activities in a murine model.

Materials:

-

Caged CHBT probe (formulated for in vivo use)

-

Caged D-cysteine probe (formulated for in vivo use)

-

Animal model expressing luciferase in the target tissue/cells

-

In vivo imaging system (e.g., IVIS)

-

Anesthesia

Procedure:

-

Animal Preparation:

-

Anesthetize the animal according to approved institutional protocols.

-

-

Probe Administration:

-

Administer the caged CHBT and caged D-cysteine probes to the animal via an appropriate route (e.g., intraperitoneal or intravenous injection). The dosage will need to be optimized for the specific probes and animal model.

-

-

Imaging:

-

Place the animal in the imaging chamber of the in vivo imaging system.

-

Acquire bioluminescence images at various time points post-injection to monitor the kinetics of probe activation and signal generation.

-

-

Data Analysis:

-

Quantify the bioluminescent signal from the region of interest using the imaging software.

-

Compare the signal from experimental animals to control animals (e.g., those receiving only one probe or no probes).

-

Logical Relationship for "AND-Gate" Bioluminescence

Caption: Logical representation of the "AND-gate" mechanism where the presence of two distinct analytes is required for a bioluminescent output.

Troubleshooting and Considerations

-

Background Signal: High background can result from impurities in the CHBT or caged probes, or from spontaneous uncaging. Ensure high-purity reagents and optimize probe concentrations.

-

Signal Intensity: Low signal may be due to inefficient uncaging, slow kinetics of luciferin formation, or insufficient luciferase activity. Optimize incubation times, probe concentrations, and ensure optimal conditions for the luciferase enzyme.

-